molecular formula C9H8F3NO2 B6610645 methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate CAS No. 2866333-90-4

methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate

Cat. No. B6610645
CAS RN: 2866333-90-4
M. Wt: 219.16 g/mol
InChI Key: ITZLLAPKLUKBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate, also known as MTP2C, is a synthetic compound that has been used for a variety of scientific research applications. MTP2C is an important tool for the synthesis of various compounds with potential pharmaceutical applications, including the synthesis of novel antibiotics and anticancer agents. MTP2C is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been used in a variety of scientific research applications, including the synthesis of novel antibiotics and anticancer agents. It has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments. For example, methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental pollutants on the environment.

Mechanism of Action

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is an important tool for the synthesis of various compounds with potential pharmaceutical applications. The compound works by inhibiting the activity of enzymes that are involved in the synthesis of proteins, lipids, and other molecules. By inhibiting these enzymes, methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate can prevent the synthesis of certain proteins and other molecules, which can have beneficial effects on the body.
Biochemical and Physiological Effects
methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental pollutants on the environment. The compound has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of certain types of cancer. It has also been shown to have neuroprotective effects, as well as to reduce the risk of stroke and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is an important tool for the synthesis of various compounds with potential pharmaceutical applications. The compound is relatively easy to synthesize and is relatively stable in solution. However, it has a relatively low solubility in water and is not very stable in the presence of light or air. Additionally, the compound has a relatively low boiling point, which can make it difficult to use in laboratory experiments.

Future Directions

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has a variety of potential applications in the pharmaceutical and biotechnology industries. In the future, the compound could be used to develop new antibiotics and anticancer agents, as well as to study the effects of various drugs on the human body. Additionally, the compound could be used to study the effects of various environmental pollutants on the environment. Furthermore, methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate could be used in the development of new diagnostic and therapeutic agents, as well as in the development of new drug delivery systems. Finally, methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate could be used to study the effects of various dietary supplements on human health.

Synthesis Methods

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is synthesized from the reaction of 1,1,2-trifluoroethyl chloride and pyridine-2-carboxylic acid, followed by the addition of methyl iodide. The reaction is carried out in a polar solvent, such as dimethylformamide, and is catalyzed by a base, such as sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is a white solid that is soluble in organic solvents.

properties

IUPAC Name

methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)7-3-2-6(4-13-7)9(11,12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLLAPKLUKBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(CF)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate

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